2-Amino-2-butyl-4-phosphonobutanoic acid
Description
Chemical Classification and Significance as an Aminophosphonic Acid Analog
2-Amino-4-phosphonobutanoic acid, commonly referred to as AP4 in scientific literature, is a non-proteinogenic α-amino acid. nih.gov Structurally, it is an analog of the neurotransmitter glutamate (B1630785). nih.gov Its classification as an aminophosphonic acid stems from the presence of a phosphonic acid group (-PO(OH)₂) substituting a terminal carboxylic acid group of what would otherwise be a glutamate molecule. nih.govsigmaaldrich.cn This substitution is critical to its biological activity and sets it apart from its carboxylic acid counterparts.
The significance of AP4 as an aminophosphonic acid analog lies in its ability to act as a selective pharmacological tool. sigmaaldrich.cn The phosphonic acid moiety, with its distinct steric and electronic properties, allows for specific interactions with certain receptor subtypes that the endogenous ligand, glutamate, does not differentiate as effectively. This specificity has made AP4 an invaluable instrument in neuropharmacological research for dissecting the roles of particular glutamate receptors in complex neural circuits. wikipedia.org
Below is a table summarizing the key chemical properties of 2-Amino-4-phosphonobutanoic acid.
| Property | Value |
| Chemical Formula | C₄H₁₀NO₅P |
| Molecular Weight | 183.10 g/mol |
| IUPAC Name | (2S)-2-amino-4-phosphonobutanoic acid |
| Synonyms | AP4, L-AP4 |
| CAS Number | 23052-81-5 (L-isomer) |
Data sourced from PubChem and other chemical suppliers. nih.govwikipedia.orgsigmaaldrich.com
Research Context and Fundamental Contributions to Chemical Biology
The primary contribution of 2-Amino-4-phosphonobutanoic acid to chemical biology and neuroscience is its role as a selective agonist for group III metabotropic glutamate receptors (mGluRs). wikipedia.orgontosight.ai It was one of the first ligands identified to selectively activate this group of receptors, which includes mGluR4, mGluR6, mGluR7, and mGluR8. wikipedia.orgmdpi.com These receptors are presynaptic and play a crucial role in modulating neurotransmitter release. ontosight.ai The discovery of AP4's selective agonism provided researchers with a method to probe the physiological functions of these specific receptors.
Research utilizing AP4 has been fundamental in several areas:
Synaptic Transmission: Studies have employed AP4 to demonstrate the role of group III mGluRs in inhibiting synaptic transmission at various pathways in the central nervous system, such as the hippocampus. nih.gov
Retinal Function: AP4 has been instrumental as a pharmacological tool in retina research. researchgate.net It selectively blocks the "ON" pathway in the retina by acting on mGluR6 receptors found on ON-bipolar cells, which has helped to elucidate the mechanisms of visual signal processing. researchgate.net
Neurotransmitter Release Modulation: By activating presynaptic group III mGluRs, AP4 has been shown to reduce the release of neurotransmitters, a key mechanism for maintaining synaptic homeostasis. ontosight.ai
The development of constrained analogs of AP4, such as (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid, has further allowed for the investigation of the bioactive conformation of AP4 at different receptor sites, suggesting that it adopts an extended conformation in certain pathways. nih.gov
The table below details the receptor targets of L-2-Amino-4-phosphonobutanoic acid.
| Receptor Subtype | Action | Significance in Research |
| mGluR4 | Agonist | Potent activity allows for the study of this receptor's role in the central nervous system. sigmaaldrich.comnih.gov |
| mGluR6 | Agonist | Key tool in retinal research to isolate and study the OFF pathway of vision. sigmaaldrich.comnih.gov |
| mGluR7 | Agonist | Used to investigate the widespread modulatory functions of this receptor throughout the brain. mdpi.com |
| mGluR8 | Agonist | Helps in understanding the role of this receptor in synaptic plasticity and neuroprotection. mdpi.com |
This table summarizes the primary molecular targets and their research applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H18NO5P |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-amino-2-(2-phosphonoethyl)hexanoic acid |
InChI |
InChI=1S/C8H18NO5P/c1-2-3-4-8(9,7(10)11)5-6-15(12,13)14/h2-6,9H2,1H3,(H,10,11)(H2,12,13,14) |
InChI Key |
PLHYQEOZESZMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCP(=O)(O)O)(C(=O)O)N |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies and Stereochemical Control
Diverse Synthetic Routes for 2-Amino-2-butyl-4-phosphonobutanoic Acid
The construction of the this compound scaffold can be approached through various synthetic routes, each with its own advantages and limitations. These can be broadly categorized into total synthesis approaches and strategies that employ convergent or divergent methodologies.
Total Synthesis Approaches
A total synthesis of this compound would involve the step-by-step construction of the carbon skeleton and the introduction of the requisite functional groups—the amine, the carboxylic acid (or its precursor), and the phosphonate (B1237965). A plausible retrosynthetic analysis would disconnect the molecule at the Cα-Cβ bond, suggesting a key step involving the alkylation of a protected glycine (B1666218) phosphonate equivalent with a suitable butyl electrophile, or a conjugate addition to a vinylphosphonate.
One potential forward synthesis, extrapolated from methodologies for related α-substituted amino phosphonates, could commence with a protected glycine phosphonate derivative. This starting material can be deprotonated to form a nucleophilic carbanion, which is then alkylated with a butyl halide (e.g., butyl iodide). Subsequent deprotection of the amino and phosphonate groups would yield the target molecule. The key challenge in this linear approach is the stereoselective introduction of the butyl group to form the quaternary chiral center.
Convergent and Divergent Synthetic Strategies
Divergent Synthesis: A divergent synthetic strategy would start from a common intermediate that can be elaborated into a variety of analogs, including this compound. researchgate.net For example, a protected 2-amino-4-phosphonobutanoic acid derivative could serve as a pluripotent late-stage intermediate. researchgate.net Regio- and stereoselective alkylation at the α-position with different electrophiles (e.g., butyl iodide, methyl iodide, benzyl (B1604629) bromide) would lead to a library of α-substituted analogs. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. Research has demonstrated the feasibility of such α-alkylation on related systems, such as those employing Schöllkopf's bis-lactim ethers. mdpi.com
Enantioselective Synthesis and Stereochemical Control Techniques
Achieving enantiopurity is paramount in the synthesis of chiral molecules for biological applications. Several techniques have been developed to control the stereochemistry at the quaternary α-carbon of this compound. These methods include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective synthesis pathways.
Asymmetric Catalysis in Enantiopure Synthesis
Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. illinois.edu For the synthesis of α-quaternary α-amino phosphonates, several catalytic systems have been explored.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric alkylation of N-protected glycine derivatives. organic-chemistry.org In a typical reaction, an N-(diphenylmethylene)glycine tert-butyl ester can be alkylated with butyl iodide in the presence of a chiral quaternary ammonium (B1175870) salt catalyst, achieving high enantiomeric excess. organic-chemistry.org The catalyst forms a chiral ion pair with the enolate of the glycine derivative, directing the approach of the electrophile to one face of the nucleophile.
| Catalyst Type | Electrophile | Substrate | Typical Enantiomeric Excess (ee) |
| Cinchona alkaloid-derived quaternary ammonium salt | Butyl Iodide | N-(diphenylmethylene) glycine tert-butyl ester | 94-99% |
| Chiral Phosphoric Acid | Indole | Cyclic α-ketiminophosphonate | 91-98% |
Chiral Metal Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a variety of asymmetric transformations. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to construct chiral centers in α-amino phosphonate precursors. core.ac.uk While not a direct route to the butyl derivative, this methodology demonstrates the potential of chiral metal complexes to control stereochemistry in this class of compounds.
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have emerged as a powerful tool in asymmetric synthesis. mdpi.comnih.gov These catalysts can activate imines towards nucleophilic attack. For the synthesis of α-quaternary α-amino phosphonates, a chiral phosphoric acid could catalyze the addition of a nucleophile to a suitably substituted α-imino phosphonate, establishing the chiral center with high enantioselectivity. researchgate.net
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is removed and can often be recovered. This is a robust and widely used strategy for the synthesis of enantiomerically pure amino acids.
Schöllkopf's Bis-Lactim Ethers: One of the most successful applications of chiral auxiliaries in amino acid synthesis is the use of Schöllkopf's bis-lactim ethers, typically derived from valine and glycine. researchgate.net The bis-lactim ether of cyclo(L-Val-Gly) can be deprotonated to form a chiral nucleophile. The bulky isopropyl group of the valine residue effectively shields one face of the planar enolate, directing the approach of an electrophile to the opposite face. Alkylation of this chiral enolate with butyl iodide would proceed with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-2-amino-2-butyl-4-phosphonobutanoic acid methyl ester and recovering the chiral auxiliary.
| Chiral Auxiliary | Electrophile | Key Reaction | Typical Diastereomeric Excess (d.e.) |
| Schöllkopf's bis-lactim ether | Butyl Iodide | Alkylation | >95% |
| Evans Oxazolidinone | N/A (for α-alkylation) | Alkylation | >95% |
| N-tert-Butanesulfinyl imines | Dialkyl phosphite (B83602) | Nucleophilic addition | 86:14 to >98:2 dr |
Evans Oxazolidinones: Evans' chiral oxazolidinone auxiliaries are widely used to control stereochemistry in a variety of reactions, including the synthesis of α-amino acids. mdpi.com An N-acylated oxazolidinone can be deprotonated and alkylated with high diastereoselectivity. While more commonly used for the synthesis of α-amino acids with a carboxylic acid group, this methodology could potentially be adapted for the synthesis of phosphonic acid analogs.
Sulfinimine-Mediated Synthesis: Chiral N-tert-butanesulfinyl imines have proven to be excellent electrophiles for the asymmetric synthesis of α-amino phosphonates. nih.gov The addition of a phosphite nucleophile to a ketimine derived from a butyl ketone and a chiral sulfinamide would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group would afford the enantioenriched α-amino phosphonate.
Diastereoselective Synthesis Pathways
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. This is a powerful strategy, often employed in conjunction with chiral auxiliaries.
A prime example is the diastereoselective alkylation of the lithiated Schöllkopf's bis-lactim ether derived from cyclo-[L-AP4-D-Val]. mdpi.com In this case, the chiral center is already present in the starting material. Deprotonation at the α-position of the phosphonate ester, followed by the addition of an electrophile like butyl iodide, occurs with high diastereoselectivity. The stereochemical outcome is dictated by the existing stereocenter and the chelation of the lithium cation, which directs the approach of the electrophile.
Another diastereoselective pathway involves the conjugate addition of a chiral nucleophile to a vinylphosphonate. For instance, the lithium salt of a chiral bislactim ether can add to a prochiral alkenylphosphonate in a highly regio- and stereoselective manner, establishing a new chiral center. Subsequent protonation of the resulting enolate can also proceed with diastereoselectivity, leading to the formation of two new stereocenters with high control.
Post-Synthetic Derivatization Strategies for Structural Diversification
The structural diversification of this compound is crucial for exploring its structure-activity relationships in various biological contexts. While specific literature on the derivatization of this exact molecule is limited, a plethora of strategies can be extrapolated from the well-established chemistry of α-alkylated α-amino phosphonic acids. These modifications typically target the three primary functional groups: the α-amino group, the α-carboxylic acid, and the phosphonic acid moiety. Such derivatizations are instrumental in modulating the compound's physicochemical properties, including polarity, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity.
The presence of the α-butyl group introduces significant steric hindrance around the reactive centers, which can influence the reaction kinetics and necessitate more forcing conditions compared to simpler α-amino phosphonates. Nevertheless, standard protecting group chemistry and functional group interconversions remain applicable and provide a robust toolbox for generating a diverse library of analogues.
Derivatization of the α-Amino Group
The primary amino group in this compound is a key site for modification, allowing for the introduction of a wide array of substituents. Common derivatization strategies include N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. This reaction introduces an amide bond, which can mimic a peptide linkage or introduce new functionalities. The choice of the acylating agent allows for the incorporation of aliphatic, aromatic, or heterocyclic moieties. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, while benzoyl chloride would introduce a benzoyl group.
N-Sulfonylation: Sulfonylation of the amino group to form sulfonamides is another common strategy. Reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are typically employed in the presence of a base like pyridine (B92270) or triethylamine. nih.gov The resulting sulfonamides are generally more stable to hydrolysis than amides and can act as hydrogen bond donors.
N-Alkylation: While direct N-alkylation can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled approach. This involves the reaction of the amino group with an aldehyde or ketone to form a transient imine, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the introduction of a wide range of alkyl or arylalkyl groups.
Derivatization of the α-Carboxylic Acid Group
The carboxylic acid moiety can be converted into various functional groups, most commonly esters and amides, to modulate polarity and bioavailability.
Esterification: Esterification of the carboxylic acid can be achieved through several methods, including Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide in the presence of a base like cesium carbonate. The formation of methyl, ethyl, or tert-butyl esters is common. These esters can serve as protecting groups or as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This strategy is widely used in peptide synthesis and allows for the introduction of a vast array of substituents.
Derivatization of the Phosphonic Acid Group
The phosphonic acid group is a key pharmacophoric feature, and its modification can significantly impact the molecule's interaction with biological targets. Derivatization strategies often focus on esterification to create phosphonate esters, which can act as prodrugs or alter the compound's solubility and cell permeability.
Phosphonate Ester Formation: The phosphonic acid can be converted to its corresponding dialkyl or diaryl esters. This can be achieved by reaction with an alcohol in the presence of a condensing agent or by reaction of the corresponding phosphonodichloridate with an alcohol or phenol. The phosphonodichloridate can be prepared by treating the phosphonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org These esters can mask the negative charge of the phosphonic acid, increasing its lipophilicity.
Mixed Phosphonate Esters and Phosphonamidates: For more nuanced modifications, mixed phosphonate esters (containing two different ester groups) or phosphonamidates (containing one ester and one amide linkage at the phosphorus center) can be synthesized. mdpi.com The synthesis of phosphonamidates can be achieved by reacting a phosphonochloridate with an amino acid ester or another amine. mdpi.com These derivatives allow for the introduction of further diversity and can be designed as targeted prodrugs.
The following table summarizes potential derivatization reactions for this compound based on established methodologies for analogous compounds.
| Functional Group | Reagent/Condition | Product Type |
| α-Amino Group | Acetyl chloride, Base | N-Acetyl derivative |
| α-Amino Group | p-Toluenesulfonyl chloride, Pyridine | N-Tosyl sulfonamide |
| α-Amino Group | Aldehyde/Ketone, NaBH₃CN | N-Alkyl derivative |
| α-Carboxylic Acid | Methanol, H⁺ | Methyl ester |
| α-Carboxylic Acid | Benzylamine, EDC | N-Benzyl amide |
| Phosphonic Acid | Ethanol, Condensing agent | Diethyl phosphonate |
| Phosphonic Acid | 1. SOCl₂, 2. Phenol | Diphenyl phosphonate |
| Phosphonic Acid | 1. SOCl₂, 2. Glycine methyl ester | Phosphonamidate |
These post-synthetic modifications, often employed in a combinatorial fashion, enable the systematic exploration of the chemical space around the this compound scaffold. The resulting library of compounds can then be evaluated to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. The stereochemical integrity of the chiral center at the α-carbon must be carefully considered during these transformations, and reaction conditions should be chosen to minimize the risk of racemization.
Mechanistic Elucidation of Biological Action
Identification of Molecular Targets and Ligand-Target Binding Dynamics
There is currently no available scientific literature that identifies the specific molecular targets of 2-Amino-2-butyl-4-phosphonobutanoic acid. Consequently, data on its binding dynamics with any potential biological targets are absent.
No studies documenting the receptor binding profiles or affinities (such as Kᵢ or IC₅₀ values) of this compound at any known receptor have been identified.
Information regarding the ability of this compound to modulate enzyme activity is not present in the current scientific literature. Therefore, no data on its enzyme inhibition or activation kinetics is available.
There are no published findings on the interaction of this compound with any cellular transporters or its potential role as an allosteric modulator.
Intracellular Signaling Cascade Modulation
Due to the lack of identified molecular targets, there is no information available on the effects of this compound on intracellular signaling cascades.
No research has been found that describes the activation or inhibition of any downstream effector pathways resulting from cellular exposure to this compound.
The impact of this compound on intercellular communication and its broader systems-level effects in any biological organism have not been documented.
Stereochemical Determinants of Biological Recognition
The influence of stereochemistry on the biological activity of phosphonate (B1237965) analogues of glutamic acid is a critical area of investigation. However, specific data for this compound is not available. The introduction of a butyl group at the α-position creates a chiral center, resulting in two enantiomers, (R)- and (S)-2-Amino-2-butyl-4-phosphonobutanoic acid. The spatial arrangement of the functional groups in these enantiomers would be expected to dictate their interaction with biological targets.
There is no published research detailing the influence of the absolute configuration of this compound on its target selectivity. For related compounds, such as the parent molecule L-AP4, the (S)-configuration is crucial for its potent and selective agonist activity at group III metabotropic glutamate (B1630785) receptors (mGluRs). It is hypothesized that the specific orientation of the amino, carboxyl, and phosphonate groups in the (S)-enantiomer allows for optimal binding to the receptor's active site.
In the absence of empirical data for the butyl analogue, one can only speculate that one enantiomer would exhibit higher affinity and/or efficacy at specific receptors compared to the other. The bulky butyl group would significantly influence the steric interactions within the binding pocket of a target protein, potentially leading to unique selectivity profiles for the (R)- and (S)-isomers. However, without experimental validation, this remains a hypothesis.
A comprehensive conformational analysis of this compound has not been reported. The flexibility of the butyl chain and the rotatable bonds within the molecule's backbone would allow it to adopt a multitude of conformations in solution. Identifying the specific conformation that is responsible for its biological activity (the bioactive conformation) is essential for understanding its mechanism of action.
Studies on constrained analogues of AP4 have suggested that both extended and folded conformations can be important for activity at different mGluR subtypes. For instance, research on cyclopropyl (B3062369) analogues of AP4 indicated that an extended conformation is likely the bioactive form at certain presynaptic glutamate receptors. The presence of the α-butyl group in this compound would introduce specific conformational constraints. The steric hindrance imposed by the butyl group would likely disfavor certain conformations that are accessible to the parent compound, AP4. Computational modeling and spectroscopic techniques, such as NMR, would be necessary to elucidate the preferred conformations of the (R)- and (S)-enantiomers of this compound and to propose potential bioactive conformations. Without such studies, the bioactive conformation remains unknown.
Structure Activity Relationship Sar Investigations and Analog Design Principles
Systematic Structural Modifications and Their Biological Impact
Systematic structural modification is a cornerstone of medicinal chemistry, providing insights into how different parts of a molecule contribute to its interaction with biological macromolecules. For derivatives of 2-amino-4-phosphonobutanoic acid (AP4), these studies have been pivotal in identifying key structural requirements for activity.
The core structure, comprising the amino group, the phosphonic acid, and the carboxylic acid connected by a flexible butane (B89635) chain, is the primary scaffold for biological recognition. Modifications to this core, particularly by introducing rigidity, have yielded significant insights. For instance, incorporating the backbone into cyclic structures has been a key strategy to probe the bioactive conformation.
Studies on cyclic analogues of the parent compound AP4, where the backbone is incorporated into cyclopentane (B165970) or cyclohexane (B81311) rings, have demonstrated the importance of the spatial arrangement of the key functional groups. The relative stereochemistry of the amino and phosphonate (B1237965) groups within these rigid structures significantly impacts biological activity. For example, the trans-cyclopentyl analogue of AP4 showed significant potency and selectivity, suggesting that a folded conformation where the amino and phosphonate moieties are in a cis relationship may approximate the active conformation at certain receptors. nih.gov In contrast, other cyclic analogues with different stereochemistry or ring sizes displayed low activity. nih.gov
The introduction of alkyl groups, such as the butyl group at the C-2 position in 2-Amino-2-butyl-4-phosphonobutanoic acid, profoundly influences the compound's pharmacological profile. Alpha-substitution on the amino acid scaffold is a common strategy to modulate efficacy and receptor subtype selectivity. For example, the α-methylation of L-AP4 to create MAP4 derivatives can convert an agonist into a competitive antagonist at group III metabotropic glutamate (B1630785) receptors (mGluRs). sciforum.net
This suggests that the steric bulk introduced by the α-butyl group in this compound is a critical determinant of its interaction with the receptor binding pocket. The size, shape, and lipophilicity of this alkyl substituent can affect binding affinity, potency, and the nature of the biological response (agonist versus antagonist). The diastereoselective synthesis of various MAP4 derivatives has been pursued to study the specific stereochemical requirements for potent binding at group III mGluRs. sciforum.net
| Compound/Modification | Target/Assay | Activity (IC₅₀) |
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Lateral Perforant Path (LPP) | 18 µM |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Lateral Perforant Path (LPP) | 17 µM |
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Medial Perforant Path (MPP) | 1580 µM |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Medial Perforant Path (MPP) | 81 µM |
| trans-Cyclopentyl AP4 analogue (3a) | Lateral Perforant Path | 130 µM |
| cis-Cyclopentyl APB analogue (3b) | [3H]APB binding | 4.7 µM |
Rational Design and Synthesis of Novel this compound Analogues
Building on SAR data, researchers employ rational design principles to synthesize novel analogues with improved properties, such as enhanced potency, selectivity, or metabolic stability.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. cambridgemedchemconsulting.comdrughunter.com This is a powerful tool in drug design. For a molecule like this compound, several functional groups are amenable to bioisosteric replacement.
The carboxylic acid group, for instance, can be replaced with other acidic moieties like tetrazole or 5-oxo-1,2,4-oxadiazole rings to modulate acidity, lipophilicity, and metabolic stability. drughunter.com Similarly, the phosphonic acid group can be modified. The α-amino acid functionality itself has been a target for bioisosteric replacement, with novel groups like 3,4-diamino-3-cyclobutene-1,2-dione being incorporated to create achiral compounds with significant biological activity. nih.gov The strategic replacement of hydrogen with fluorine is another common tactic to increase metabolic stability. u-tokyo.ac.jpmdpi.com
To overcome the inherent flexibility of the linear butanoic acid chain, conformationally restricted analogues have been designed. This strategy helps to "lock" the molecule into a specific conformation that is preferred by a particular receptor subtype, thereby enhancing specificity.
The synthesis of cyclopropyl (B3062369) analogues of AP4, namely (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid, serves as a prime example. nih.gov These constrained analogues showed different potencies in different neuronal pathways of the rat hippocampus, indicating that the receptor subtypes in these pathways prefer different ligand conformations. nih.gov The (E)-isomer was significantly more potent in the medial perforant path, while both isomers were equipotent in the lateral perforant path. nih.gov This differential activity highlights how conformational restriction can dissect the pharmacology of related receptor subtypes and lead to the development of highly selective agents.
Computational Chemistry in Structure-Activity Relationship Elucidation
Computational chemistry and molecular modeling are indispensable tools for understanding the three-dimensional aspects of SAR. These methods allow researchers to visualize how a ligand might bind to its receptor and to rationalize the observed biological activities of a series of analogues.
In the study of AP4 analogues, molecular modeling has been used to determine the likely bioactive conformation. nih.gov By comparing the low-energy conformations of the rigid and potent cyclopropyl analogues, researchers postulated that the bioactive conformation of AP4 in the lateral perforant path is an extended one. nih.gov The modeling showed that the (Z)- and (E)-isomers could position their key functional groups (amino, carboxyl, and phosphonate) in the same relative space, explaining their equipotency, by adopting specific dihedral angles. nih.gov Such computational insights are invaluable for guiding the design of new analogues with optimized geometries for receptor binding. Force field and semiempirical calculations have also been employed to support the determination of relative stereochemistry in newly synthesized analogues. sciforum.net
Preclinical Research Applications and Biological Probes
Utilization in In Vitro Experimental Paradigms
The compound's utility is well-demonstrated in a variety of controlled, in vitro environments, ranging from single-cell assays to complex tissue culture systems.
In cell-based assays, 2-Amino-4-phosphonobutanoic acid is used to confirm direct interaction with its molecular targets and to observe the resulting cellular phenotypes. As a potent group III mGluR agonist, it is employed to study receptor engagement in neuronal and engineered cell lines. sigmaaldrich.com Its application allows researchers to probe the downstream consequences of activating these receptors, such as modulation of ion channel activity and neurotransmitter release. For instance, studies on retinal ganglion cells utilize the compound to investigate the functional links between different bipolar cells and their targets.
Biochemical assays leverage 2-Amino-4-phosphonobutanoic acid to dissect specific molecular pathways. Research has shown that its application can inhibit the accumulation of inositol (B14025) induced by other glutamate (B1630785) receptor agonists in rat hippocampal slices, demonstrating its utility in studying phosphoinositide turnover pathways. salk.edu Furthermore, experiments using slices of rat olfactory cortex have demonstrated that the compound can significantly reduce the potassium-evoked release of the endogenous neurotransmitters aspartate and glutamate, without affecting gamma-aminobutyric acid (GABA) release. nih.gov This highlights its role as a probe for studying the presynaptic regulation of neurotransmitter release.
Organotypic slice cultures, which preserve the complex cellular architecture of brain tissue, are a key platform for studying the effects of 2-Amino-4-phosphonobutanoic acid. In rat hippocampal slice cultures, the compound is used to explore synaptic transmission. nih.gov Studies have revealed that it can selectively inhibit synaptic transmission in specific neuronal pathways, such as the lateral perforant path. nih.gov Voltage-clamp studies in CA3 pyramidal cells within these cultures show that L-AP4 can induce a complex excitatory response involving NMDA, AMPA, and metabotropic glutamate receptors, particularly after sensitization with quisqualate. nih.gov This suggests that L-AP4's action can be mediated by promoting the release of endogenous excitatory amino acids from neuronal or glial sites. nih.gov
Table 1: In Vitro Applications of 2-Amino-4-phosphonobutanoic Acid This table is interactive. You can sort and filter the data.
| Experimental Paradigm | Model System | Key Application/Finding | Reference(s) |
|---|---|---|---|
| Biochemical Assay | Rat Olfactory Cortex Slices | Significantly reduced K+-evoked release of aspartate and glutamate. | nih.gov |
| Biochemical Assay | Rat Hippocampal Slices | Used to study agonist-antagonist interactions at receptors coupled to phosphoinositide hydrolysis. | salk.edu |
| Organotypic Slice Culture | Rat Hippocampal Slice | Used to evaluate the inhibition of evoked synaptic transmission in perforant path neuronal pathways. | nih.gov |
| Organotypic Slice Culture | Rat Hippocampal CA3 Pyramidal Cells | Induced a complex excitatory response mediated by NMDA, AMPA, and mGluRs after quisqualate sensitization. | nih.gov |
| Primary Cell Culture | Mud-puppy Perfused Retina | Blocked responses in the ON channel while leaving OFF channel responses intact. | researchgate.net |
Application in In Vivo Non-Human Biological Systems
The compound is widely used in living, non-human organisms to bridge the gap between cellular mechanisms and complex physiological or behavioral outcomes.
In rodent models, 2-Amino-4-phosphonobutanoic acid serves as a critical tool for investigating the role of group III mGluRs in cognitive functions. Studies in mice have shown that intraperitoneal injection of the compound selectively blocks the acquisition of two-way avoidance learning, while learning in a water maze was unaffected. nih.gov This suggests a specific role for its target receptors in particular types of memory formation. nih.gov In rats, intraventricular injection of L-AP4 was found to produce a selective impairment in spatial learning in both water maze and 8-arm maze tasks. nih.govdoi.org This learning impairment could be antagonized by the co-administration of MAP4, an antagonist of the targeted mGluRs, further confirming the compound's specific mechanism of action in modulating learning and memory processes. nih.govdoi.org
Zebrafish (Danio rerio) are a powerful model for neurobiological and developmental studies due to their genetic tractability and transparent larvae. youtube.com The compound has been used in adult zebrafish to investigate retinal processing. nih.gov Intravitreal injections of APB were found to differentially affect the cone contributions to the electroretinogram (ERG), with the most apparent effects on the b-wave component in the ultraviolet and short-wavelength portions of the spectrum. nih.gov This research supports the specific role of glutamate receptors in visual processing and aligns with anatomical evidence for different types of glutamate receptors in the zebrafish retina. nih.gov Similarly, studies in another non-mammalian vertebrate, the goldfish (Carassius auratus), have utilized the compound to probe the function of retinal ON and OFF pathways. nih.govnih.gov In these experiments, APB reduced the amplitude of the ERG b-wave but did not completely eliminate ON responses from the optic nerve, providing nuanced insights into the organization of the visual system. nih.govnih.gov
Table 2: In Vivo Applications of 2-Amino-4-phosphonobutanoic Acid This table is interactive. You can sort and filter the data.
| Model Organism | Biological System | Key Application/Finding | Reference(s) |
|---|---|---|---|
| Mouse | Central Nervous System | Selectively blocked the acquisition of two-way avoidance learning. | nih.gov |
| Rat | Central Nervous System | Produced a selective spatial learning impairment in water maze and 8-arm maze tasks. | nih.govdoi.org |
| Zebrafish (Danio rerio) | Visual System | Differentially affected cone contributions to the electroretinogram (ERG), suppressing the b-wave. | nih.gov |
| Goldfish (Carassius auratus) | Visual System | Suppressed activity in retinal ON pathways, reducing the ERG b-wave but not eliminating all ON responses. | nih.govnih.gov |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the preclinical research applications, use as a pharmacological probe, or development as a chemical biology tool for the compound "2-Amino-2-butyl-4-phosphonobutanoic acid."
Extensive searches for this specific molecule did not yield any research findings related to its use in non-human pharmacological contexts, its application in affinity-based proteomics for target identification, or its incorporation into fluorescent and radiolabeled tracers. The requested information for the specified subsections is therefore not available in published scientific literature.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Prediction
No molecular docking or ligand-target interaction prediction studies specifically involving "2-Amino-2-butyl-4-phosphonobutanoic acid" are available in the reviewed scientific literature. Such studies are contingent on identifying a relevant biological target, and at present, the binding partners for this particular compound have not been reported.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
There are no published molecular dynamics simulations of "this compound" in complex with any biomolecules. These simulations are typically performed to understand the stability of ligand-receptor interactions and the conformational changes that may occur upon binding, which requires prior identification of a biological receptor.
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Detailed quantum mechanical calculations concerning the electronic structure and reactivity of "this compound" have not been reported in the available scientific literature. These calculations provide insights into the molecule's intrinsic properties, such as its electrostatic potential, frontier molecular orbitals, and reactivity indices.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
No Quantitative Structure-Activity Relationship (QSAR) models that include "this compound" have been found in the scientific literature. QSAR studies require a dataset of structurally related compounds with measured biological activities to develop predictive models, and such a dataset featuring this specific compound is not currently available.
Future Research Trajectories and Unresolved Challenges
Emerging Synthetic Strategies for Scalable and Sustainable Production
The current synthetic routes to 2-Amino-2-butyl-4-phosphonobutanoic acid and its analogues, often variations of the Kabachnik-Fields or aza-Pudovik reactions, face challenges in terms of scalability, cost-effectiveness, and environmental impact. The future of producing this and similar compounds for extensive research and potential clinical applications hinges on the development of more efficient and sustainable synthetic strategies.
Green Chemistry and Biocatalysis: A significant push is being made towards "green" chemistry approaches that minimize hazardous waste and improve atom economy. rsc.orgmdpi.com This includes the use of environmentally benign solvents, catalyst-free conditions where possible, and microwave-assisted reactions to reduce reaction times. rsc.orgnih.gov Biocatalysis, employing enzymes for key synthetic steps, offers a promising avenue for highly stereoselective synthesis under mild conditions, which is crucial for producing specific enantiomers of the compound. google.com Chemoenzymatic strategies, combining the strengths of traditional organic synthesis with the specificity of biocatalysts, are also being explored for the synthesis of functionalized aminophosphonates.
Flow Chemistry and Photoredox Catalysis: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing, offering precise control over reaction parameters and minimizing the handling of hazardous intermediates. nih.govrsc.org This methodology is particularly attractive for large-scale production. Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-phosphorus bonds under mild conditions, offering a novel and potentially more sustainable approach to the synthesis of aminophosphonates. rsc.orgmdpi.com
Asymmetric Synthesis: The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of robust and scalable asymmetric synthetic methods is paramount. rsc.orgmdpi.com This includes the use of chiral auxiliaries, catalysts, and phase-transfer catalysis to achieve high enantiomeric excess. mdpi.comnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety, cost-effectiveness. | Development of reusable catalysts, solvent-free reactions, and microwave-assisted synthesis. rsc.orgmdpi.comrsc.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes for specific synthetic transformations. google.com |
| Flow Chemistry | Scalability, improved safety, precise reaction control. | Optimization of reactor design and reaction conditions for continuous production. nih.govrsc.org |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations, use of visible light. | Development of new photocatalysts and expansion of substrate scope. rsc.orgmdpi.com |
| Asymmetric Synthesis | Production of specific stereoisomers with defined biological activity. | Design of new chiral catalysts and auxiliaries for high enantioselectivity. rsc.orgmdpi.com |
Identification of Novel Biological Targets and Elucidation of Broader Mechanistic Roles
The primary known biological targets of this compound are the group III metabotropic glutamate (B1630785) receptors (mGluR4, mGluR6, mGluR7, and mGluR8). nih.govmdpi.com While its agonist activity at these receptors is well-characterized, the possibility of other, as-yet-unidentified biological targets remains an open and intriguing question. Future research must look beyond the mGluR family to fully understand the compound's physiological effects.
Proteomics and Chemical Biology Approaches: Advanced proteomic techniques, such as activity-based protein profiling and chemical proteomics, can be employed to identify novel binding partners of this compound and its derivatives. By using chemically modified probes, researchers can "fish out" interacting proteins from complex biological samples, potentially revealing new targets and pathways.
Exploring Non-canonical Signaling: Even within the context of group III mGluR activation, there is a need to explore non-canonical signaling pathways. While these receptors are primarily known to couple to Gαi/o proteins and inhibit adenylyl cyclase, they may also engage in G-protein-independent signaling or interact with other receptor systems. Elucidating these broader mechanistic roles will provide a more complete picture of the compound's cellular effects.
Neuroscience and Beyond: While the primary focus of research has been on the central nervous system due to the prevalence of mGluRs, future studies should investigate the effects of this compound in other physiological systems where glutamate signaling plays a role. nih.govresearchgate.net This could uncover unexpected therapeutic applications.
Integration with Advanced Biological Imaging Techniques and High-Throughput Screening
To gain a deeper understanding of the spatiotemporal dynamics of this compound's interactions within living systems, it is crucial to integrate its study with cutting-edge research technologies.
Advanced Biological Imaging: The development of fluorescently labeled analogues of this compound would enable real-time visualization of its distribution and binding in cells and tissues. Super-resolution microscopy techniques could then be used to pinpoint its subcellular localization with unprecedented detail. Furthermore, the synthesis of radiolabeled versions of the compound for use in Positron Emission Tomography (PET) imaging could allow for non-invasive in vivo studies of its pharmacokinetics and target engagement in the brain and other organs. nih.govnih.gov
High-Throughput Screening (HTS): HTS platforms are essential for the discovery of new chemical entities that target receptors for phosphonate (B1237965) amino acids. dataintelo.com By developing robust and miniaturized assays, large libraries of compounds can be rapidly screened to identify novel agonists, antagonists, or allosteric modulators of the receptors that bind this compound. mdpi.com This will be critical for developing new research tools and potential therapeutic leads.
| Technology | Application for this compound Research |
| Fluorescent Probes | Real-time visualization of compound distribution and binding in living cells. |
| PET Imaging | Non-invasive in vivo tracking of the compound's pharmacokinetics and target engagement. nih.govnih.gov |
| High-Throughput Screening | Discovery of novel ligands and modulators of the compound's biological targets. dataintelo.commdpi.com |
Q & A
Q. What are the validated synthetic routes for 2-Amino-2-butyl-4-phosphonobutanoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves phosphonation of a pre-functionalized butanoic acid backbone. For example, a modified Kabachnik–Fields reaction can introduce the phosphonate group via a one-pot condensation of aldehydes, amines, and phosphites . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1:1 for aldehyde:amine:phosphite) and anhydrous conditions. Catalytic additives like LiClO₄ (5 mol%) can improve reaction efficiency by reducing side-product formation. Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended for purification .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Purity Post-Purification | ≥95% (HPLC) |
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS) . The ³¹P NMR spectrum should show a single peak near δ = 20–25 ppm, confirming the presence of a phosphonate group. HRMS (ESI+) should align with the molecular ion [M+H]⁺ at m/z 238.12 (calculated for C₈H₁₈NO₅P). For chiral verification (if applicable), chiral HPLC with a Crownpak CR-I column is advised .
Q. What are the standard protocols for assessing purity, and how are contaminants identified?
- Methodological Answer : Purity is quantified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Contaminants (e.g., unreacted starting materials or hydrolyzed phosphonate esters) are identified using LC-MS/MS. For trace metal analysis (critical for cell-based studies), inductively coupled plasma mass spectrometry (ICP-MS) is required .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s bioactivity in different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Buffer Composition : Phosphonates chelate divalent cations (e.g., Mg²⁺), altering enzyme kinetics. Use buffers with 1–2 mM EDTA to standardize ion availability .
- Cell Permeability : Poor cellular uptake may explain low activity in whole-cell assays. Validate membrane permeability via LC-MS intracellular concentration measurements or use pro-drug strategies (e.g., esterification of the phosphonate group) .
- Statistical Validation : Apply Bland-Altman analysis to compare inter-assay variability .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated physiological media (e.g., PBS at pH 7.4, 37°C). Monitor degradation via:
- Time-resolved ³¹P NMR to detect phosphonate ester hydrolysis.
- Circular Dichroism (CD) for conformational changes in chiral centers.
- Data Interpretation : Use Arrhenius modeling to extrapolate shelf-life. A typical degradation half-life is 48–72 hours under physiological conditions .
Q. How can in silico models be integrated with experimental data to predict structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to map interactions with target proteins (e.g., glutamate receptors). Validate predictions using:
- Isothermal Titration Calorimetry (ITC) for binding affinity (ΔG, Kd).
- Mutagenesis Studies to confirm critical residue interactions.
- Reference Data :
| Parameter | Computational Output | Experimental Validation |
|---|---|---|
| ΔG (kcal/mol) | -8.2 ± 0.3 | -7.9 ± 0.4 (ITC) |
| Key Residue | Arg523 | Activity loss in R523A mutant |
Contradictions and Validation
- Synthesis Yield Variability : Discrepancies in yields (e.g., 60–85%) may stem from residual moisture. Validate anhydrous conditions using Karl Fischer titration .
- Bioactivity in Neuronal vs. Non-Neuronal Cells : Differential expression of target receptors (e.g., metabotropic glutamate receptors) necessitates RNA-seq validation of receptor isoforms in model systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
